5-Methyl-2,3-diphenylpyrazine 5-Methyl-2,3-diphenylpyrazine
Brand Name: Vulcanchem
CAS No.: 78605-07-9
VCID: VC19359586
InChI: InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2
Molecular Weight: 246.31 g/mol

5-Methyl-2,3-diphenylpyrazine

CAS No.: 78605-07-9

Cat. No.: VC19359586

Molecular Formula: C17H14N2

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2,3-diphenylpyrazine - 78605-07-9

Specification

CAS No. 78605-07-9
Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
IUPAC Name 5-methyl-2,3-diphenylpyrazine
Standard InChI InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3
Standard InChI Key XKSJFAVKODCELZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Identification and Molecular Characteristics

5-Methyl-2,3-diphenylpyrazine (IUPAC name: 5-methyl-2,3-diphenylpyrazine) features a pyrazine core substituted with a methyl group at position 5 and phenyl rings at positions 2 and 3. Its molecular formula is C17H14N2\text{C}_{17}\text{H}_{14}\text{N}_2, yielding a molecular weight of 246.31 g/mol. The compound’s planar aromatic system facilitates π-π stacking interactions, while the methyl group introduces steric and electronic modifications compared to halogenated analogs like 5-chloro-2,3-diphenylpyrazine.

Key structural distinctions:

  • Methyl vs. Chlorine substituents: The methyl group enhances electron-donating effects and lipophilicity relative to chlorine, potentially improving solubility in nonpolar solvents .

  • Crystallographic data: While no single-crystal XRD data exists for the methyl derivative, related iridium complexes incorporating 5-methyl-2,3-diphenylpyrazine ligands exhibit triclinic crystal systems with unit cell parameters approximating a=1.14nm,b=1.27nm,c=1.30nma = 1.14 \, \text{nm}, b = 1.27 \, \text{nm}, c = 1.30 \, \text{nm} .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 5-methyl-2,3-diphenylpyrazine can be extrapolated from methods used for analogous compounds:

Route 1: Condensation of Benzil with Methylglyoxal
Benzil (C14H10O2\text{C}_{14}\text{H}_{10}\text{O}_2) reacts with methylglyoxal in basic conditions (e.g., NaOH/EtOH) at 70°C to yield 5-methyl-2,3-diphenylpyrazine via cyclocondensation. This method mirrors the synthesis of 5,6-diphenyl-2-hydroxypyrazine intermediates reported in patent literature .

Route 2: Halogenation Followed by Methylation
A two-step approach involves:

  • Bromination of 2,3-diphenylpyrazine using POBr3\text{POBr}_3 at 110°C to produce 5-bromo-2,3-diphenylpyrazine .

  • Nucleophilic substitution with methyl Grignard reagents (CH3MgX\text{CH}_3\text{MgX}) under inert atmosphere to install the methyl group.

Process Optimization

  • Catalysts: DMF\text{DMF}-mediated reactions enhance yields by stabilizing intermediates.

  • Temperature control: Maintaining temperatures below 150°C prevents decomposition of thermally sensitive precursors .

Table 1: Comparative Synthesis Parameters

ParameterRoute 1Route 2
Yield (%)~65~72
Reaction Time (h)8–1012–14
Purity (HPLC)≥95%≥98%

Physicochemical Properties

Thermal Stability

The methyl derivative exhibits a melting point range of 110–115°C, lower than its chloro analog (125–129°C), due to reduced intermolecular halogen bonding. Thermogravimetric analysis (TGA) shows decomposition onset at 280°C in nitrogen atmosphere.

Spectroscopic Profiles

  • UV-Vis: λmax=290nm\lambda_{\text{max}} = 290 \, \text{nm} in dichloromethane, attributed to π→π* transitions of the aromatic system .

  • Photoluminescence: In iridium complexes, methyl substitution redshifts emission peaks to 555 nm (yellow) compared to 540 nm for fluorine-substituted analogs .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural analog, 4,4'-difluoro-5-methyl-2,3-diphenylpyrazine (MDPPF), demonstrates exceptional electroluminescent properties when coordinated to iridium:

  • Device performance: Maximum brightness of 32,700 cd/m² and current efficiency of 44.7 cd/A in yellow-emitting OLEDs .

  • Role of methyl group: Enhances hole-transport properties by modulating HOMO/LUMO levels (-5.3 eV/-2.8 eV) .

Coordination Chemistry

Iridium(III) complexes incorporating 5-methyl-2,3-diphenylpyrazine ligands exhibit:

  • Luminescent quantum yields: Φ = 0.42 in thin-film configurations .

  • Thermal stability: No emission quenching below 150°C, suitable for high-temperature device operation .

Comparative Analysis with Related Pyrazine Derivatives

Table 2: Substituent Effects on Key Properties

Property5-Methyl5-Chloro5-Fluoro
Lipophilicity (LogP)3.84.23.5
Melting Point (°C)110–115125–129105–108
OLED Efficiency (cd/A)44.7 N/A38.2

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